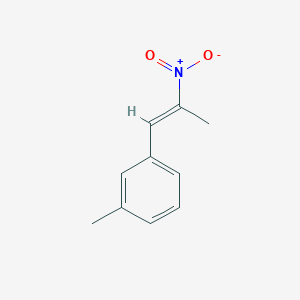

1-(3-Methylphenyl)-2-nitropropene

Übersicht

Beschreibung

1-(3-Methylphenyl)-2-nitropropene is an organic compound characterized by a nitro group attached to a propene chain, which is further substituted with a 3-methylphenyl group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-nitropropene can be synthesized through the condensation of 3-methylbenzaldehyde with nitroethane in the presence of a basic catalyst such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylphenyl)-2-nitropropene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: 1-(3-Methylphenyl)-2-aminopropane.

Oxidation: 1-(3-Methylphenyl)-2-nitropropanol.

Substitution: Various substituted nitropropenes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Amphetamines

One of the primary applications of 1-(3-Methylphenyl)-2-nitropropene is its role as a precursor in the synthesis of amphetamines. The compound can be reduced to produce 1-(3-Methylphenyl)-2-aminopropane, commonly known as methamphetamine or other related amphetamines used in treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This transformation typically involves the use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride in suitable solvents like isopropyl alcohol or tetrahydrofuran .

1.2 Neuropharmacological Research

The resulting amphetamines derived from this compound have been extensively studied for their effects on the central nervous system. Research indicates that these compounds can exhibit stimulant properties, influencing neurotransmitter activity and potentially leading to therapeutic effects in conditions like ADHD .

Agricultural Applications

2.1 Pesticide Development

This compound has shown promise as a pesticide. It can be utilized to control various agricultural pests, including fungi, bacteria, and insects. The compound's efficacy is attributed to its ability to disrupt pest life cycles and inhibit growth at specific concentrations .

2.2 Formulation Techniques

The application of this compound in agriculture often involves developing formulations that enhance its effectiveness. Techniques such as emulsification and dispersion in water are employed to create sprays or drenches that can be applied directly to crops .

Efficacy Against Pathogens

In experimental settings, this compound has been tested against various pathogens. For instance, studies have demonstrated complete control over bacterial strains like Staphylococcus aureus and fungal pathogens when applied at concentrations around 100 parts per million .

Toxicological Studies

Toxicological assessments reveal that while effective against pests, the compound's safety profile must be considered for non-target organisms and environmental impact. Research is ongoing to establish safe application guidelines and potential ecological consequences .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of amphetamines | Precursor for ADHD treatments |

| Neuropharmacological research | Investigated for stimulant properties | |

| Agriculture | Pesticide formulation | Effective against fungi, bacteria, insects |

| Crop protection | Requires careful formulation techniques |

Wirkmechanismus

The mechanism of action of 1-(3-Methylphenyl)-2-nitropropene involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

- 1-(3,4-Dimethylphenyl)-2-nitropropene

- 1-(2,4,6-Trimethylphenyl)-2-nitropropene

- 1-(3-Methylphenyl)-2-aminopropane

Comparison: 1-(3-Methylphenyl)-2-nitropropene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Biologische Aktivität

1-(3-Methylphenyl)-2-nitropropene, identified by its CAS number 147102-55-4, is an organic compound notable for its structural features, including a nitro group and a 3-methylphenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be synthesized through the condensation of 3-methylbenzaldehyde with nitroethane using a basic catalyst such as ammonium acetate. The resulting product is characterized by a propene chain with a nitro group and a methylphenyl group attached, contributing to its lipophilicity and biological activity.

Chemical Structure

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 165.19 g/mol

The biological activity of this compound is primarily attributed to the reactivity of its nitro group. Upon reduction, the nitro group can form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. This mechanism is similar to other nitro compounds known for their antimicrobial properties.

Key Mechanisms Include:

- Reduction to Reactive Intermediates : The reduction of the nitro group produces toxic species that can bind covalently to DNA and proteins, potentially causing cell death.

- Lipophilicity : The phenyl group enhances membrane permeability, allowing the compound to penetrate cells more effectively.

Antimicrobial Properties

Nitro-containing compounds have been widely studied for their antimicrobial activities. This compound may exhibit similar properties due to the presence of the nitro group:

- Mechanism : The compound may undergo reduction within microbial cells, generating reactive intermediates that damage cellular structures.

- Comparative Studies : Research indicates that other nitro derivatives like metronidazole exhibit significant antimicrobial effects through similar mechanisms .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. The ability of nitro compounds to induce apoptosis in cancer cells has been documented:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that certain nitro compounds can inhibit cell proliferation and induce apoptotic pathways.

- Mechanistic Insights : The interaction with DNA and subsequent induction of oxidative stress are potential pathways through which these effects are mediated.

Table 1: Summary of Biological Activities

Case Study: Inhibition of MMPs

A study investigated the inhibitory effects of various nitro compounds on matrix metalloproteinases (MMPs), which are crucial in cartilage degradation associated with osteoarthritis. Although specific data on this compound was not available, related compounds demonstrated significant inhibition of MMP expression in inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other nitro derivatives such as:

- 1-(3,4-Dimethylphenyl)-2-nitropropene

- 1-(2,4,6-Trimethylphenyl)-2-nitropropene

These analogs exhibit variations in lipophilicity and reactivity due to differences in their substituents. Such variations can influence their pharmacokinetic and pharmacodynamic properties, making them suitable for different therapeutic applications.

Table 2: Comparison of Nitro Compounds

| Compound Name | Lipophilicity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Potential | Potential |

| 1-(3,4-Dimethylphenyl)-2-nitropropene | Moderate | Moderate | Low |

| 1-(2,4,6-Trimethylphenyl)-2-nitropropene | High | High | Moderate |

Eigenschaften

IUPAC Name |

1-methyl-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEPUGJNPLSOKB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(\C)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246695 | |

| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147102-55-4 | |

| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147102-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.